Lipophilicity Differentiation: Propyl Ester Occupies a Distinct LogP Window Between Methyl and Ethyl Analogs
The propyl ester exhibits a computed XLogP3-AA value of 1.0, placing it in a distinct lipophilicity window compared to the methyl ester (LogP 0.88) and the ethyl ester (LogP 1.27) [1]. This non-linear trend reflects the tautomeric equilibrium between 2-hydroxy-pyridine and 2-oxo-1,2-dihydropyridine forms, which modulates the effective partition coefficient beyond simple methylene-addition predictions [1]. The propyl ester's LogP of 1.0 is approximately 0.12 log units higher than methyl and 0.27 log units lower than ethyl, providing a differentiated balance between aqueous solubility and organic-phase extractability [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 (PubChem computed) |
| Comparator Or Baseline | Methyl ester (CAS 98491-78-2): LogP 0.88220 (ChemSrc); Ethyl ester (CAS 150190-03-7): LogP 1.27232 (ChemScene) |
| Quantified Difference | Propyl LogP is +0.12 above methyl; -0.27 below ethyl (non-linear trend) |
| Conditions | Computed partition coefficients: PubChem XLogP3 algorithm v3.0; ChemSrc LogP; ChemScene computational chemistry data |
Why This Matters
Lipophilicity differences of 0.1–0.3 log units are sufficient to alter chromatographic retention, liquid-liquid extraction efficiency, and passive membrane permeability in cell-based assays, making ester selection critical for reproducible synthetic and biological workflows.
- [1] PubChem Compound Summary, CID 72698823, Propyl 1,2-dihydro-6-methyl-2-oxo-4-pyridinecarboxylate, property XLogP3-AA = 1.0. https://pubchem.ncbi.nlm.nih.gov/compound/72698823 View Source
